(5-甲基异恶唑-3-基)甲基 3-(2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

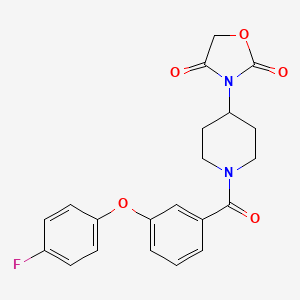

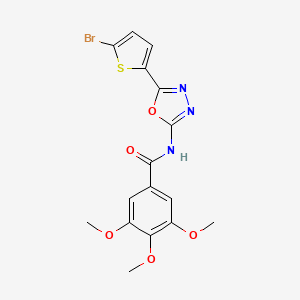

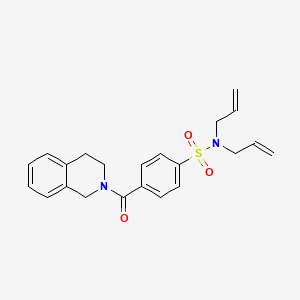

The compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is known for its relevance in medicinal chemistry due to its presence in compounds with various biological activities. The specific compound appears to be a hybrid structure combining an isoxazole moiety with a pyrimidinone derivative, suggesting potential for diverse biological activities .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5-amino-3-methylisoxazole[5,4-d]4-pyrimidinone derivatives were obtained by reacting substituted 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide with ethyl ortho-formate . Another approach involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold for further functionalization . These methods highlight the versatility of isoxazole synthesis, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and diverse. For example, the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined using X-ray crystallography, revealing a monoclinic system with specific lattice parameters and intramolecular as well as intermolecular contacts . This suggests that the compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" could also exhibit a complex structure, potentially influencing its biological activity and interactions.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline was synthesized and then converted to 5-vinylisoxazole by dehydration–aromatization . The reactivity of isoxazole rings can also include nucleophilic addition reactions, as observed with alkyllithiums . These reactions demonstrate the chemical versatility of the isoxazole ring, which could be relevant for the compound when considering its potential reactivity and functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the ring. For example, the immunological activity of 5-amino-3-methylisoxazole[5,4-d]4-pyrimidinone derivatives was found to be dependent on the character and location of the substituted groups . Additionally, the cytotoxic activity of some novel 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones against various human cancer cell lines was evaluated, with some compounds showing promising results . These findings suggest that the physical and chemical properties of the compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" could be critical in determining its biological activity and potential therapeutic applications.

科学研究应用

合成和结构研究

合成技术:该化合物已使用元素分析、MS、IR 和 NMR 等技术合成和表征。其晶体结构是使用 X 射线衍射确定的,突出了复杂的分子排列和氢键模式 (Yao 等人,2013).

热稳定性分析:已使用 DSC-TGA 技术研究了该化合物和相关衍生物的热稳定性,提供了对其物理性质和在各种科学背景下的潜在应用的见解 (Yao 等人,2013).

与生物分子的相互作用

- DNA 相互作用研究:紫外光谱研究表明,这些化合物通过静电结合与 DNA 相互作用。这表明在分子生物学和药理学等领域具有潜在应用 (Yao 等人,2013).

潜在的生物活性

抗肿瘤活性:一些研究评估了该化合物的体外抗肿瘤活性,表明具有选择性的抗肿瘤特性。这为肿瘤学和药物开发中的进一步研究开辟了道路 (熊晶,2011).

抗菌和杀蚊幼虫活性:对该化合物衍生物的研究显示出有希望的抗菌、抗真菌和杀蚊幼虫活性,表明其在公共卫生和生物防治应用中的潜力 (Rajanarendar 等人,2010).

酶活性

- 对纤维二糖酶反应性的影响:该化合物的某些衍生物已被证明可以增加纤维二糖酶的反应性,纤维二糖酶是一种参与纤维素水解的酶。这表明在生化研究和工业中具有潜在应用 (Abd & Awas, 2008).

属性

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-8-6-9(14-20-8)7-19-11(17)3-5-15-4-2-10(16)13-12(15)18/h2,4,6H,3,5,7H2,1H3,(H,13,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTCGCREEUOXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)CCN2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)